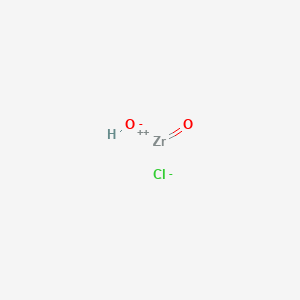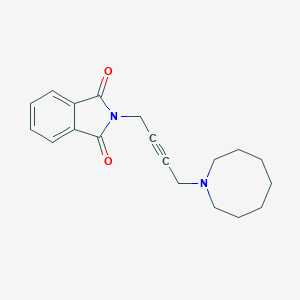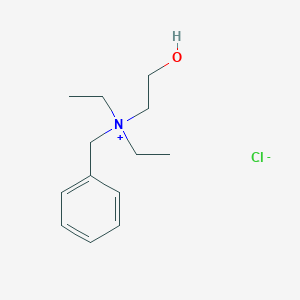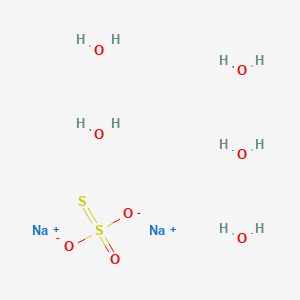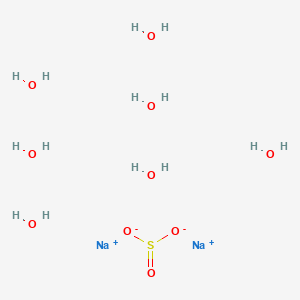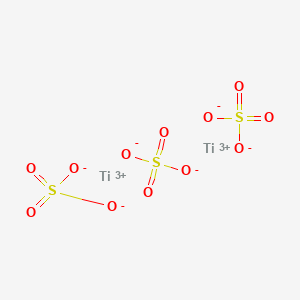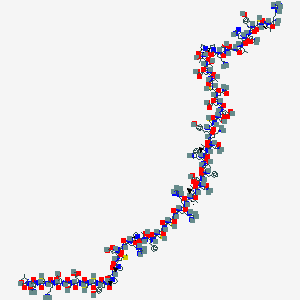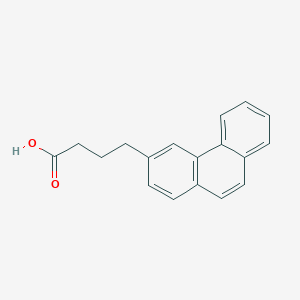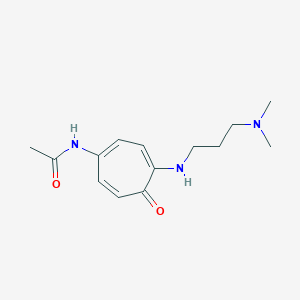
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a chemical compound that belongs to the class of organic compounds known as amides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is not fully understood. However, it is known to bind to proteins and nucleic acids, leading to changes in their conformation and function. It is also known to generate reactive oxygen species upon exposure to light, which can lead to cell death.
生化和生理效应
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- in lab experiments is its high purity. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, particularly upon exposure to light.
未来方向
There are several future directions for research involving Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One area of research is the development of new photosensitizers for use in photodynamic therapy. Another area of research is the development of new fluorescent probes for studying the binding of proteins and nucleic acids. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and a substrate for the synthesis of other compounds. Its mechanism of action is not fully understood, but it is known to bind to proteins and nucleic acids and generate reactive oxygen species upon exposure to light. It has a variety of biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. While it has several advantages for use in lab experiments, its potential toxicity should be taken into consideration. There are several future directions for research involving this compound, including the development of new photosensitizers and fluorescent probes, and further research on its mechanism of action and potential applications in medicine and biotechnology.
合成方法
The synthesis of Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- involves the reaction of 4-(3-dimethylaminopropylamino)-1,3,5-cycloheptatrien-1-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the reaction is generally high, and the purity of the final product is excellent.
科学研究应用
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a substrate for the synthesis of other compounds.
属性
CAS 编号 |
15499-15-7 |
|---|---|
产品名称 |
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
分子式 |
C14H21N3O2 |
分子量 |
263.34 g/mol |
IUPAC 名称 |
N-[4-[3-(dimethylamino)propylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)16-12-5-7-13(14(19)8-6-12)15-9-4-10-17(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,19)(H,16,18) |
InChI 键 |
MGBMBEHKCRQFGA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCCN(C)C |
规范 SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCCN(C)C |
其他 CAS 编号 |
15499-15-7 |
同义词 |
N-[4-[[3-(Dimethylamino)propyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
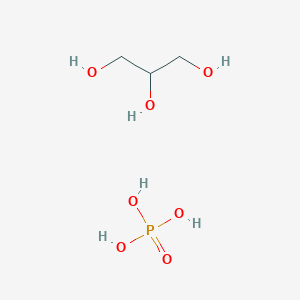
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

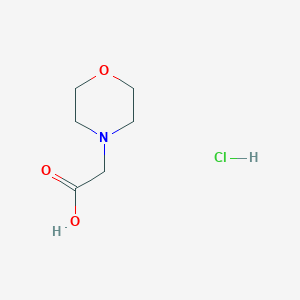
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
